REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Cl[C:5]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][N:6]=1.P([O-])(O)(O)=O.[K+]>C(#N)C>[CH3:1][O:2][C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][N:6]=1)[C:11]#[N:12] |f:0.1,3.4|
|
Name
|
NaOMe
|
Quantity
|
17.86 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
37.56 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C#N
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
potassium dihydrogen phosphate
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness in a rotary evaporator (40° C./10 mbar)
|
Type
|
CUSTOM
|
Details
|
yielding the crude product (64.94 g, 179% by weight) as a brown solid
|
Type
|
EXTRACTION
|
Details
|
64.94 g crude product were extracted with 900 mL toluene for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
EXTRACTION
|
Details
|
a soxhlet extraction apparatus
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C#N)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.65 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |